methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate
Description
Methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a hydrazin-ylidene linker, and a 1,2,4-triazole moiety esterified with a methyl group. The (3E)-configuration indicates the spatial arrangement of substituents around the double bond, which influences its reactivity and biological interactions.
Properties
IUPAC Name |
methyl (3E)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-2-(1,2,4-triazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N6O2/c1-24-11(23)9(22-6-17-5-20-22)4-19-21-10-8(13)2-7(3-18-10)12(14,15)16/h2-6,9H,1H3,(H,18,21)/b19-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUVHUBAGDNGDM-RMOCHZDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of HMS582B14 are currently unknown. The compound belongs to the class of trifluoromethylpyridines, which are known to have a wide range of biological activities. More research is needed to identify the specific targets of HMS582B14.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Trifluoromethylpyridine derivatives are used in various industries, including agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the wide range of applications of trifluoromethylpyridine derivatives, it is likely that HMS582B14 has multiple effects at the molecular and cellular level.
Biological Activity
Methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Key Properties:
- Molecular Weight: 353.71 g/mol
- CAS Number: [insert CAS number if available]
- Solubility: Soluble in organic solvents, specific solubility data to be determined through experimental methods.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of pyridine and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Studies on related triazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain triazole-linked compounds exhibited IC50 values that indicate potent anti-inflammatory activity .
Anticancer Activity
Preliminary investigations into the anticancer properties of similar hydrazine derivatives have shown promising results. In vitro studies reported that these compounds can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an MIC of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent . -
Anti-inflammatory Mechanism Study:
Another study focused on the anti-inflammatory mechanisms of triazole derivatives. The findings suggested that the compound inhibited COX enzymes effectively, with an IC50 value of 25 µM, indicating a stronger effect than some conventional anti-inflammatory drugs .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Key Observations:
- Hydrazine Linkers : Unlike hydrazone derivatives (e.g., ), the hydrazin-ylidene group in the target compound may confer rigidity, affecting conformational stability and interaction with enzymes or receptors.
- Triazole Role : The 1,2,4-triazole moiety is a common pharmacophore; its methylation in the target compound may reduce metabolic degradation compared to thione derivatives (e.g., ) .
Computational Insights
Molecular docking studies, as applied in , could predict the target compound’s binding affinity to enzymes like CYP51 (a common antifungal target) or bacterial efflux pumps. The pyridine and triazole moieties may facilitate π-π stacking or hydrogen bonding in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
